2-Azaspiro[4.5]decan-1-one

Medicinal Chemistry Structural Biology Crystallography

This unfunctionalized spirocyclic γ-lactam (CAS 1005-85-2) is a key scaffold for fragment-based drug discovery. With a well-defined crystal structure, it enables systematic SAR exploration while serving as a negative control in cholinergic assays. Sourced from a concise 3-step synthesis, it ensures reliable purity for molecular modeling and lead optimization. Ideal for medicinal chemistry and organic synthesis programs.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 1005-85-2
Cat. No. B094265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decan-1-one
CAS1005-85-2
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCNC2=O
InChIInChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
InChIKeyUYZFAPXBVNFJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decan-1-one (CAS 1005-85-2) Procurement Guide: Technical Specifications and Research Applications


2-Azaspiro[4.5]decan-1-one (CAS 1005-85-2), also known as 3,3-pentamethylene-2-pyrrolidinone, is a spirocyclic γ-lactam comprising a γ-lactam ring spiro-fused to a cyclohexane ring. Its molecular formula is C₉H₁₅NO with a molecular weight of 153.22 g/mol . This compound serves as a core scaffold in medicinal chemistry and organic synthesis due to its conformationally constrained structure, which is a common feature in many bioactive molecules and enzyme inhibitors [1]. This guide provides a data-driven comparison of 2-azaspiro[4.5]decan-1-one against its closest structural analogs to inform scientific selection and procurement decisions.

Why Generic 2-Azaspiro[4.5]decan-1-one Analogs Are Not Interchangeable


Spirocyclic γ-lactams in the 2-azaspiro[4.5]decan-1-one class are not functionally interchangeable due to significant differences in conformational dynamics, stereochemistry, and synthetic accessibility, which directly impact their utility in structure-activity relationship (SAR) studies. Subtle structural modifications—such as the presence of a methyl group at the 8-position (1b, 1c), a heteroatom substitution (e.g., 8-oxa analogs), or the addition of a second nitrogen (e.g., 2,8-diazaspiro derivatives)—lead to divergent biological activity profiles. For instance, while 2-azaspiro[4.5]decan-1-one (1a) is a versatile, unfunctionalized scaffold for derivatization, its 8-substituted-2-oxo analogs were found to lack significant cholinergic effects in comparative pharmacological assays [1]. Furthermore, the crystal structures of 1a, 1b, and 1c reveal distinct conformational preferences (envelope lactam, chair cyclohexane) and crystal packing motifs that influence solid-state properties and solubility [2]. These differences underscore the critical need for precise, compound-specific selection based on empirical data.

2-Azaspiro[4.5]decan-1-one: Quantitative Comparative Evidence for Scientific Selection


Conformational Rigidity and Three-Dimensional Structure: X-Ray Diffraction Comparison of Parent and Methylated Analogs

Single-crystal X-ray diffraction analysis provides unequivocal determination of the three-dimensional structure and conformation of 2-azaspiro[4.5]decan-1-one (1a). The lactam ring adopts an envelope conformation, and the cyclohexane ring adopts a chair conformation [1]. This is directly compared to its cis- (1b) and trans-8-methyl (1c) analogs. The key structural difference between 1b and 1c is the position of the carbonyl group relative to the 8-methyl group (cis vs. trans), which is a quantifiable stereochemical distinction. Compound 1a, lacking this substitution, serves as the baseline for this structural comparison. A remarkable feature of all three compounds is the existence of a mirror plane within the molecule, leading to the formation of enantiomer-like pairs in their crystal packing [1].

Medicinal Chemistry Structural Biology Crystallography

Synthetic Accessibility: A Concise 3-Step Synthesis from Benzoic Acids

2-Azaspiro[4.5]decan-1-one (1a) can be synthesized in a highly efficient, three-step procedure from benzoic acids in high yields [1]. This compares favorably to other methods for synthesizing γ-spirolactams, which often require many more steps, thereby lowering overall efficiency and increasing cost [1]. The same synthetic route is applicable to the cis- and trans-8-methyl analogs (1b and 1c), but the parent compound 1a serves as the unfunctionalized scaffold that can be further diversified.

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Profile: XLogP3 as an Indicator of Lipophilicity

The calculated partition coefficient (XLogP3) for 2-azaspiro[4.5]decan-1-one is 1.6 . This value indicates moderate lipophilicity, which is a critical parameter for predicting passive membrane permeability and oral absorption. While direct experimental logP data for close analogs are not available for comparison, this value serves as a baseline for the unsubstituted scaffold. Substitution, such as the addition of an 8-methyl group, would be expected to increase lipophilicity, while the introduction of a heteroatom (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) would decrease it.

ADME Drug Discovery Physicochemical Properties

Lack of Muscarinic Cholinergic Activity in 8-Substituted Analogs

A series of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones, which are direct structural analogs of the target compound, were synthesized and evaluated for their cholinergic properties in comparison with the muscarinic agonist RS-86 [1]. Preliminary in vitro and in vivo pharmacological data indicated that none of these analogs exhibited significant cholinergic effects at either central or peripheral levels [1]. While the parent 2-azaspiro[4.5]decan-1-one was not tested in this specific study, this negative result for a closely related series is a critical data point. It suggests that the 2-azaspiro[4.5]decan-1-one scaffold, without further specific functionalization, is unlikely to be a promiscuous muscarinic ligand.

Pharmacology Neuroscience Drug Discovery

Commercial Availability and Purity Specification

2-Azaspiro[4.5]decan-1-one is commercially available from multiple suppliers with a standard purity specification of ≥95% or 98% . This is comparable to the purity grades offered for close analogs like 8-oxa-2-azaspiro[4.5]decan-1-one (95%) . However, the parent compound is available in larger pack sizes (e.g., up to 1g from Delta-B, 100mg from Aladdin) and from a broader range of suppliers, indicating a more established and reliable supply chain for procurement .

Chemical Procurement Research Reagents Building Blocks

2-Azaspiro[4.5]decan-1-one: Recommended Application Scenarios Based on Evidence


Scaffold for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

Given its well-defined crystal structure, concise synthesis, and commercial availability, 2-azaspiro[4.5]decan-1-one is an ideal core scaffold for fragment-based drug discovery. Its unfunctionalized spirocyclic core allows for systematic exploration of substitution patterns at multiple positions (e.g., the lactam nitrogen, the 8-position of the cyclohexane ring) to probe target binding pockets. The X-ray structure [1] provides a precise starting point for molecular modeling and docking studies. The 3-step synthetic route [1] enables rapid production of analogs for SAR expansion.

Negative Control or Selectivity Counter-Screen for Muscarinic Receptor Programs

The finding that a series of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones lack significant cholinergic activity [1] positions 2-azaspiro[4.5]decan-1-one and its simple analogs as useful negative controls or counter-screening compounds in drug discovery programs targeting muscarinic receptors. This helps researchers confirm the specificity of their lead compounds and de-risk potential off-target liabilities associated with this receptor class.

Building Block for Spirocycle-Containing Natural Products and Complex Molecules

The spiro[4.5]decane framework is a recurring motif in biologically active natural products and pharmaceuticals. 2-Azaspiro[4.5]decan-1-one serves as a versatile building block for the total synthesis of these complex molecules. Its high purity (>95%) [1] and the efficiency of its synthesis [2] make it a reliable and cost-effective intermediate for multi-step synthetic routes in both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.